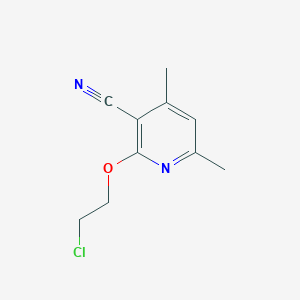
2-(3-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethylamine; hydrochloride
Descripción general
Descripción
2-(3-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethylamine hydrochloride (2-TFMEH) is a synthetic compound that has been studied for its potential applications in drug development and biomedical research. 2-TFMEH is a member of the sulfonamides family, which are compounds that contain a sulfonamide group attached to an amine group. This compound has been studied for its potential as an inhibitor of enzymes involved in the synthesis of proteins, and its ability to modulate the activity of various enzymes. In addition, 2-TFMEH has been investigated for its potential to modulate the activity of certain receptors and ion channels.
Aplicaciones Científicas De Investigación
Pharmaceutical Analysis :
- A study by Zhu Ron (2015) established a method for determining related substances in betahistine hydrochloride tablets, including impurities related to the compound . This method can be used for testing related substances in betahistine hydrochloride and suggests a limit of 2% for total impurities in such tablets (Zhu Ron, 2015).
Corrosion Inhibition :
- Zhang et al. (2015) explored the use of halogen-substituted imidazoline derivatives, including a compound structurally similar to the one of interest, as corrosion inhibitors for mild steel in hydrochloric acid solution. This research highlights the potential of such compounds in protecting metals from corrosion (Zhang et al., 2015).
Synthetic Chemistry :
- Honey et al. (2012) discussed the versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a precursor for synthesizing a wide range of trifluoromethyl heterocycles. This study is relevant for understanding the synthetic applications of trifluoromethyl compounds, including the one you're interested in (Honey et al., 2012).
- Wang et al. (2012) synthesized ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2 H ,5 H -pyrano[4,3- b ]pyran-3-carboxylate derivatives, demonstrating the synthetic applications of trifluoromethylated compounds in producing fluorinated fused heterocyclic compounds (Wang et al., 2012).
Propiedades
IUPAC Name |
2-[3-(trifluoromethyl)pyridin-2-yl]sulfanylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2S.ClH/c9-8(10,11)6-2-1-4-13-7(6)14-5-3-12;/h1-2,4H,3,5,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIFXLJMTKLCHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCCN)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethylamine; hydrochloride | |
CAS RN |
1208081-53-1 | |
| Record name | Ethanamine, 2-[[3-(trifluoromethyl)-2-pyridinyl]thio]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate](/img/structure/B1398588.png)



![3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398594.png)
![2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole](/img/structure/B1398597.png)

![2-(2-{2-Chloro-3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B1398600.png)

